molecular formula C13H19N5O2S B2866211 4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine CAS No. 2034234-95-0

4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine

Cat. No. B2866211
CAS RN: 2034234-95-0
M. Wt: 309.39
InChI Key: IOHSQRPYYDAYIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

One study focuses on the synthesis and tautomerism of heterocyclic compounds similar to 4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine, exploring reactions like nitrosation, nitration, and bromination. These reactions underscore the compound's utility in creating diverse chemical structures for further research or application in drug development (Ochi et al., 1976).

Catalytic Applications

Research into the catalytic applications of related compounds, particularly in asymmetric transfer hydrogenation of ketones, reveals the potential of using (pyrazolyl)ethyl)pyridine complexes. These complexes demonstrate the influence of catalyst structure on reaction outcomes, highlighting the broader applicability of similar compounds in catalysis (Magubane et al., 2017).

Biological and Pharmacological Research

A study on pyrazolopyrimidines derivatives investigates their anticancer and anti-5-lipoxygenase activities. This research illustrates the therapeutic potential of derivatives for the treatment of cancer and inflammatory diseases, indicating the importance of further exploration into related compounds (Rahmouni et al., 2016).

Molecular Structure and Drug Design

The synthesis and evaluation of novel analogues for guanine, such as 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, showcase the utility of related compounds in drug design, especially for antiviral therapies. These studies provide insights into the structure-activity relationships crucial for developing new therapeutic agents (Ehler et al., 1977).

Material Science and Coordination Chemistry

Research into the formation of supramolecular isomers with 3D porous coordination polymers demonstrates the role of solvent systems in steering the structure's flexibility or rigidity. Such studies highlight the importance of compounds like 4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine in the development of materials with potential applications in gas storage or separation processes (Kanoo et al., 2012).

Safety and Hazards

Safety and hazards analysis involves understanding the risks associated with handling the compound. This could include toxicity, flammability, and environmental impact .

properties

IUPAC Name

4-[1-[2-(dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-11-10-13(12-4-6-14-7-5-12)16-18(11)9-8-15-21(19,20)17(2)3/h4-7,10,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHSQRPYYDAYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)N(C)C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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